molecular formula C14H10N2O B8392923 7-cyanomethyl-5H-[1]benzopyrano[2,3-b]pyridine

7-cyanomethyl-5H-[1]benzopyrano[2,3-b]pyridine

Cat. No. B8392923
M. Wt: 222.24 g/mol
InChI Key: FWLZADNLKMHMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-cyanomethyl-5H-[1]benzopyrano[2,3-b]pyridine is a useful research compound. Its molecular formula is C14H10N2O and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-cyanomethyl-5H-[1]benzopyrano[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-cyanomethyl-5H-[1]benzopyrano[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-cyanomethyl-5H-[1]benzopyrano[2,3-b]pyridine

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

2-(5H-chromeno[2,3-b]pyridin-7-yl)acetonitrile

InChI

InChI=1S/C14H10N2O/c15-6-5-10-3-4-13-12(8-10)9-11-2-1-7-16-14(11)17-13/h1-4,7-8H,5,9H2

InChI Key

FWLZADNLKMHMPW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N=CC=C2)OC3=C1C=C(C=C3)CC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 7.8 g of potassium cyanide in 20 ml of water is added dropwise to a mixture of 23 g of 7-chloromethyl-5H-[1]benzopyrano[2,3-b]-pyridine and 200 ml of dimethylformamide, and the whole mixture is allowed to stand at 55°-60°C for 2 hours. The reaction mixture is poured into a large amount of water, and the crystalline precipitate is filtered off, washed with water and recrystallized from aqueous dioxane to give 20 g of 5H-[1]-benzopyrano[2,3-b]pyridin-7-yl-acetonitrile melting at 166°-167°C.
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
7-chloromethyl-5H-[1]benzopyrano[2,3-b]-pyridine
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 7.8 g of potassium cyanide in 20 ml of water is added dropwise to a mixture of 23 g of 7-chloromethyl-5H-[1]benzopyrano[2,3-b]-pyridine and 200 ml of dimethylformamide. The mixture is allowed to stand at 55°-60°C for 2 hours, and then poured into a large amount of water. The resulting crystalline precipitate is filtered off, washed with water, and recrystallized from aqueous dioxane to give 20 g of 7-cyanomethyl-5H-[1]-benzopyrano[2,3-b]pyridine melting at 166°-167°C.
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
7-chloromethyl-5H-[1]benzopyrano[2,3-b]-pyridine
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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